molecular formula C14H30BBrN2 B14511950 1-(2-Bromohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine CAS No. 63011-76-7

1-(2-Bromohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine

Cat. No.: B14511950
CAS No.: 63011-76-7
M. Wt: 317.12 g/mol
InChI Key: HBKCVCWOLPJFGX-UHFFFAOYSA-N
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Description

1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a complex organoboron compound It is characterized by the presence of a bromohexenyl group attached to a boranediamine core

Preparation Methods

The synthesis of 1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine typically involves the reaction of 2-bromohex-1-ene with a boranediamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves its interaction with molecular targets through the formation of boron-nitrogen bonds. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

1-(2-Bromohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other similar compounds, such as:

Properties

CAS No.

63011-76-7

Molecular Formula

C14H30BBrN2

Molecular Weight

317.12 g/mol

IUPAC Name

N-[2-bromohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine

InChI

InChI=1S/C14H30BBrN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3

InChI Key

HBKCVCWOLPJFGX-UHFFFAOYSA-N

Canonical SMILES

B(C=C(CCCC)Br)(N(CC)CC)N(CC)CC

Origin of Product

United States

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